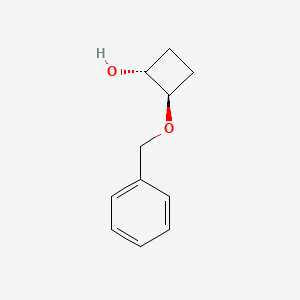

(1R,2R)-2-(benzyloxy)cyclobutan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOHFDBJVNRTHG-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354424-66-0 | |

| Record name | rac-(1R,2R)-2-(benzyloxy)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Aspects of 1r,2r 2 Benzyloxy Cyclobutan 1 Ol and Chiral Cyclobutanol Systems

Influence of Ring Strain on Chemical Transformations

The reactivity of cyclobutane (B1203170) derivatives is fundamentally influenced by ring strain, a combination of angle strain and torsional (eclipsing) strain. wikipedia.orglibretexts.orglibretexts.org In an ideal sp³-hybridized carbon atom, the bond angles are 109.5°. However, the geometry of the cyclobutane ring forces these angles to be significantly smaller. To alleviate some of the torsional strain that would exist in a planar conformation, cyclobutane adopts a puckered or "butterfly" shape, which slightly decreases the internal bond angles to about 88°, further increasing angle strain. libretexts.org

This stored energy, estimated to be around 110 kJ/mol for cyclobutane, makes the ring susceptible to reactions that lead to its opening, thereby relieving the strain. libretexts.orglibretexts.org The ring strain energy is a critical thermodynamic driving force for many of the chemical transformations that (1R,2R)-2-(benzyloxy)cyclobutan-1-ol and related systems undergo. wikipedia.org This inherent instability facilitates C-C bond cleavage under various conditions, including transition metal catalysis and radical-mediated processes, which would not occur as readily in strain-free acyclic or larger ring systems. globethesis.comnih.gov Computational studies have shown that relief of ring strain is a definitive factor in the thermodynamics of C-C bond activation. nih.gov The enhanced reactivity of cyclobutanes compared to less strained rings like cyclopentane (B165970) is a direct consequence of this stored energy. libretexts.orgnih.gov

| Cycloalkane | Ring Strain (kcal/mol) | Internal C-C-C Bond Angle | Primary Source of Strain |

|---|---|---|---|

| Cyclopropane | ~29 | 60° | Angle and Torsional Strain wikipedia.org |

| Cyclobutane | ~26 | ~88° (puckered) | Angle and Torsional Strain libretexts.org |

| Cyclopentane | ~6 | ~105° (envelope) | Primarily Torsional Strain libretexts.org |

| Cyclohexane | ~0 (chair) | ~109.5° (chair) | Essentially Strain-Free libretexts.org |

Stereospecificity and Regioselectivity in Reactions Involving the Cyclobutanol (B46151) Moiety

Reactions involving the chiral this compound are often governed by the principles of stereospecificity and regioselectivity. A stereospecific reaction is one where stereoisomeric starting materials yield products that are stereoisomers of each other, implying a specific mechanistic pathway. stereoelectronics.org For instance, ring-expansion reactions of chiral cyclopropanone (B1606653) surrogates to form cyclobutanones have been shown to proceed with complete stereospecificity. nih.gov

Stereoselectivity, where one stereoisomer is preferentially formed over others, is also a key feature. stereoelectronics.org In nucleophilic additions to substituted cyclobutanes, the stereochemical outcome can be dictated by steric-approach control, where the nucleophile attacks from the less hindered face of the ring. ru.nlresearchgate.net For the (1R,2R) isomer, the existing stereocenters and the bulky benzyloxy group will direct incoming reagents to a specific face of the molecule, leading to high diastereoselectivity in reactions such as reductions or additions.

Enantioselective synthesis and modification of cyclobutane rings have been achieved through various methods. For example, the sequential enantioselective reduction of a cyclobutanone (B123998) followed by a diastereospecific iridium-catalyzed C-H silylation allows for the installation of contiguous stereocenters with high control. researchgate.netnih.gov Similarly, enantioselective organocatalyzed aldol (B89426) reactions of 2-hydroxycyclobutanone have been developed, demonstrating complete regioselectivity and yielding specific diastereomers. nih.gov These examples highlight the ability to control the three-dimensional arrangement of functional groups on the cyclobutane scaffold, which is crucial for synthetic applications.

Nucleophilic and Electrophilic Transformations of the Hydroxyl and Benzyloxy Groups

The hydroxyl and benzyloxy groups in this compound are key sites for chemical transformations. The hydroxyl group can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions. Standard alcohol reactions such as esterification and etherification are readily achievable. The benzyloxy group, while generally considered a stable protecting group, can also be cleaved under hydrogenolysis conditions.

Acid-promoted reactions involving these functionalities are particularly noteworthy. For instance, the reaction of 2-hydroxycyclobutanone with benzylic alcohols in the presence of an acid catalyst can lead to the formation of 2-(benzyloxy)cyclobutanones. researchgate.netrsc.org This transformation is relevant to the synthesis of the title compound's core structure.

The interplay between the functional groups and the strained ring is critical. The hydroxyl group's proximity to the ring influences its reactivity and can direct metal catalysts in reactions such as C-H activation or ring-opening. Nucleophilic substitution at the carbon bearing the hydroxyl group can proceed with inversion of stereochemistry, following an Sₙ2 pathway. stereoelectronics.org Electrophilic activation of the alkyne moiety in N-alkyne-substituted pyrroles can trigger intramolecular cyclization, demonstrating how functional groups can be manipulated to create complex heterocyclic systems. beilstein-journals.org

C-C Bond Activation and Ring-Opening Processes

The most characteristic reactions of cyclobutanol systems involve the activation and cleavage of the strained C-C bonds of the ring. globethesis.com These ring-opening processes are often catalyzed by transition metals such as rhodium, iridium, palladium, and manganese. nih.govnih.govresearchgate.netacs.org

A common mechanism for these transformations is β-carbon elimination. In this process, a metal catalyst coordinates to the hydroxyl group, forming a metal alkoxide. This intermediate then facilitates the cleavage of the adjacent C-C bond, opening the ring to form a metallacyclic intermediate or a linear metal-alkyl species. nih.govnih.gov This strategy has been exploited to synthesize a variety of acyclic compounds, such as γ-substituted ketones, from cyclobutanol precursors. acs.org

Recent advancements have demonstrated the utility of this approach in polymerization. A palladium-catalyzed ring-opening polymerization (ROP) of bifunctional cyclobutanol monomers has been developed, proceeding through C(sp³)–C(sp³) bond cleavage via β-carbon elimination to produce novel polyketones. nih.govnih.gov Manganese-catalyzed oxidative ring-opening of cyclobutanols allows for the introduction of cyano or ethynyl (B1212043) groups at the γ-position of the resulting ketone. researchgate.net Iridium catalysis has also been employed for the enantioselective cleavage of cyclobutanols, highlighting the potential for asymmetric C-C bond activation. nih.gov

| Catalyst/Reagent | Reaction Type | Product Type | Key Mechanistic Step |

|---|---|---|---|

| Palladium (Pd) | Ring-Opening Polymerization | Polyketones | β-Carbon Elimination nih.govnih.gov |

| Iridium (Ir) | Enantioselective Ring-Opening | β-Methyl-substituted Ketones | Oxidative Addition / β-Carbon Elimination nih.gov |

| Manganese (Mn) | Oxidative Ring-Opening/Functionalization | γ-Cyano/Ethynyl Ketones | Radical-mediated C-C Cleavage researchgate.net |

| Rhodium (Rh) | Ring-Opening | Alkyl Ketones | β-Carbon Elimination nih.gov |

Rearrangement Reactions (e.g., Pinacol-type Rearrangements, Sigmatropic Shifts)

Cyclobutanol systems are prone to various rearrangement reactions, driven by the release of ring strain. Pinacol-type rearrangements are a notable example. The treatment of α-hydroxycyclopropylcarbinols (which can be seen as vinylogous cyclobutanols) with mesyl chloride has been shown to induce a pinacol (B44631) rearrangement, expanding the three-membered ring to afford 2-substituted cyclobutanones with good transfer of chirality. researchgate.net This process relies on the anti-periplanar alignment of a migrating C-C bond with the leaving group.

Donor-acceptor (D-A) substituted cyclobutanes can undergo ring expansion rearrangement reactions to form δ-lactones under Brønsted acid catalysis, demonstrating another pathway for skeletal reorganization. uwo.ca Sigmatropic shifts, such as the vinylcyclobutane rearrangement, provide a powerful method for constructing larger rings. This pericyclic reaction involves the thermal rearrangement of a vinylcyclobutane to a cyclohexene. This transformation has been utilized in the total synthesis of complex natural products. organic-chemistry.org

Oxidative and Reductive Transformations

The hydroxyl group of this compound can be oxidized to the corresponding ketone, cyclobutanone, using a variety of standard oxidizing agents. For example, manganese catalysts in the presence of hydrogen peroxide have been shown to be effective for the oxidation of secondary alcohols, including cyclobutanol. researchgate.net

More complex oxidative transformations can also occur, often involving the ring itself. The cobalt-catalyzed reaction of cyclobutanols with molecular oxygen can lead to an oxidative ring expansion, affording 1,2-dioxanols. researchgate.netchemrxiv.org This reaction proceeds via an alkoxy radical, which triggers a regioselective cleavage of a C-C bond followed by trapping with oxygen. researchgate.net Oxidative β-cleavage of fused cyclobutanols using reagents like phenyliodine diacetate (PIDA) can lead to the formation of dihydrofuran-fused polycyclic aromatic compounds. kyoto-u.ac.jp

Reductive transformations are also synthetically valuable. The enantioselective reduction of prochiral cyclobutanones is a key method for accessing chiral cyclobutanols like the title compound. nih.gov Catalytic systems, such as those based on oxazaborolidine (CBS reduction), can provide high yields and excellent enantioselectivity. nih.gov Furthermore, the entire benzyloxycyclobutanol moiety can be subject to reduction, for instance, through hydrogenolysis to cleave the benzyl (B1604629) ether and potentially reduce the alcohol to an alkane under harsh conditions.

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the detailed mechanisms of reactions involving cyclobutanols requires a combination of experimental and computational techniques. numberanalytics.com Kinetic studies and isotopic labeling are powerful tools for probing reaction pathways, identifying rate-determining steps, and characterizing transition states. numberanalytics.comresearchgate.net

A prime example is the mechanistic investigation of the iridium-catalyzed enantioselective cleavage of cyclobutanols. nih.gov Through a series of experiments, including deuterium (B1214612) labeling of the hydroxyl proton, a significant kinetic isotope effect (KIE) was observed. nih.gov A KIE greater than one indicates that the labeled bond (in this case, the O-H or O-D bond) is broken in the rate-determining step of the reaction. numberanalytics.com

The results of these KIE experiments, which showed that the deuterated cyclobutanol reacted more slowly than the non-deuterated version, supported a mechanism involving an initial oxidative addition of the Ir(I) catalyst into the O-H bond to form an Ir(III)-hydride intermediate. nih.gov This was a key finding, as it differentiated the iridium-catalyzed mechanism from related rhodium-catalyzed reactions, which are believed to proceed through a rhodium cyclobutanolate intermediate formed via deprotonation. nih.gov Such detailed mechanistic studies are crucial for optimizing reaction conditions and designing new, more efficient catalytic systems. numberanalytics.comresearchgate.net

Applications of 1r,2r 2 Benzyloxy Cyclobutan 1 Ol As a Chiral Building Block in Complex Chemical Synthesis

Role as a Chiral Intermediate in the Synthesis of Natural Products

The enantiomerically pure nature of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol makes it an attractive starting material for the total synthesis of natural products. The defined stereochemistry of the cyclobutane (B1203170) ring can be transferred to the target molecule, thereby addressing the challenge of stereocontrol, which is often a critical aspect of natural product synthesis. The benzyloxy group serves as a robust protecting group for the 2-hydroxyl function, allowing for selective manipulation of the 1-hydroxyl group. This orthogonal protection scheme is instrumental in multi-step synthetic sequences.

While specific, completed total syntheses of widely known natural products originating directly from this compound are not extensively documented in readily available literature, its structural motifs are present in various natural isolates. The cyclobutane unit is a key feature in a number of terpenoids and alkaloids, and synthetic strategies toward these classes of compounds could potentially leverage this chiral building block. For instance, the controlled ring-opening or expansion of the cyclobutane ring can give rise to cyclopentane (B165970) or cyclohexane systems, which are prevalent in many biologically active natural products.

Utilization in the Construction of Enantiomerically Pure Pharmaceutical Intermediates

In the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This compound serves as a valuable chiral pool starting material for the synthesis of complex pharmaceutical intermediates. Its inherent chirality is a key asset in the development of stereochemically defined drug candidates.

The utility of this cyclobutanol (B46151) derivative is highlighted in its potential as a precursor for various classes of compounds. For example, a related compound, (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol, is noted for its potential applications as a pharmaceutical intermediate for drugs targeting specific enzymes or receptors smolecule.com. This suggests that modifications of the oxygen substituent on the cyclobutane ring can be a viable strategy for creating diverse libraries of compounds for drug discovery. The cyclobutane ring itself can act as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement, which is crucial for effective binding to biological targets.

Integration into Cascade and Multicomponent Reaction Sequences

Modern organic synthesis increasingly relies on cascade and multicomponent reactions to enhance efficiency by minimizing the number of synthetic steps, purification procedures, and waste generation. The structural features of this compound make it a suitable candidate for integration into such complex reaction sequences.

The hydroxyl group can initiate or participate in a variety of transformations, while the strained cyclobutane ring can undergo stereospecific ring-opening reactions. For example, under appropriate conditions, the cyclobutanol moiety can be transformed into a reactive intermediate that subsequently engages in intramolecular or intermolecular reactions. This can lead to the rapid construction of intricate molecular frameworks from a relatively simple starting material. While specific, documented examples of this compound in cascade or multicomponent reactions are not prevalent in the searched literature, the reactivity patterns of cyclobutanols in general suggest a high potential for such applications.

Synthesis of Spirocyclic and Fused Ring Systems Derived from Cyclobutanols

Spirocyclic and fused ring systems are important structural motifs found in numerous natural products and pharmaceutical agents. The conformational rigidity and three-dimensional nature of these systems make them attractive for drug design. This compound can serve as a precursor for the synthesis of such complex ring systems.

The functional groups on the cyclobutane ring provide handles for the annulation of additional rings. For instance, the hydroxyl group can be converted into a leaving group to facilitate an intramolecular alkylation, leading to the formation of a fused ring system. Alternatively, the oxidation of the hydroxyl group to a ketone would provide an electrophilic center for subsequent reactions, including the formation of spirocycles. The inherent strain of the cyclobutane ring can also be exploited in ring-expansion reactions to generate larger, fused carbocyclic systems.

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of strained ring systems like cyclobutanes often drives the development of new synthetic methodologies. This compound, with its well-defined stereochemistry and functional groups, can be a valuable tool for exploring and developing novel chemical transformations.

Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Assessment of Chiral Cyclobutanols

Chromatographic Techniques for Chiral Purity Determination (e.g., Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic methods are indispensable for assessing the chiral purity of (1R,2R)-2-(benzyloxy)cyclobutan-1-ol by separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for the enantioseparation of cyclobutanol (B46151) derivatives. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. nih.govmdpi.com The separation mechanism often involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. nih.gov The presence of the hydroxyl group and the phenyl ring in the molecule provides key interaction points. A typical mobile phase for such a separation would consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol. nih.gov

| Enantiomer | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |

|---|---|---|---|

| (1R,2R)-isomer | 12.5 | 1.25 | 2.10 |

| (1S,2S)-isomer | 15.1 |

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for determining enantiomeric excess. chromatographyonline.com Due to the polarity of the alcohol, derivatization is often necessary to improve volatility and chromatographic performance. The hydroxyl group of this compound can be converted to a less polar ester or silyl (B83357) ether. The separation is then performed on a capillary column coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. chromatographyonline.com Derivatized cyclodextrins create a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention times. chromatographyonline.comchromatographyonline.com

Spectroscopic Methods for Absolute and Relative Stereochemistry Assignment (e.g., Advanced Nuclear Magnetic Resonance Spectroscopy, Circular Dichroism Spectroscopy)

Spectroscopic techniques provide detailed information about the three-dimensional structure of the molecule, enabling the assignment of both relative (cis/trans) and absolute (R/S) stereochemistry.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for stereochemical elucidation.

Relative Stereochemistry: The trans relationship between the hydroxyl and benzyloxy groups can be confirmed using Nuclear Overhauser Effect (NOE) spectroscopy (e.g., NOESY). In a NOESY experiment on this compound, no spatial correlation (cross-peak) would be expected between the proton on C1 (attached to the hydroxyl group) and the proton on C2 (attached to the benzyloxy group). The corresponding cis isomer, however, would show a distinct NOE cross-peak, indicating the proximity of these two protons on the same face of the cyclobutane (B1203170) ring. ias.ac.innih.gov Analysis of proton-proton coupling constants (J-values) can also provide conformational information about the puckered cyclobutane ring. researchgate.netresearchgate.net

Absolute Stereochemistry: The absolute configuration can be determined by forming diastereomeric derivatives with a chiral auxiliary, most commonly using Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). umn.edunih.gov The alcohol is esterified in separate reactions with both (R)-MTPA and (S)-MTPA. springernature.com The resulting diastereomeric esters are then analyzed by ¹H NMR. The anisotropic effect of the phenyl ring in the MTPA moiety causes predictable chemical shift differences (Δδ = δS - δR) for protons near the newly formed chiral center. stackexchange.com By analyzing the sign of these Δδ values for protons on either side of the carbinol center, the absolute configuration can be assigned. nih.govmdpi.com

| Proton Group | Δδ (δS - δR) | Inferred Spatial Position |

|---|---|---|

| Cyclobutane Protons (C3, C4) | Positive | Group L¹ (Right of C1-OH) |

| Benzyloxy Proton (C2-H) | Negative | Group L² (Left of C1-OH) |

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for assigning the absolute configuration when a chromophore is present near the stereocenter. In this compound, the benzyl (B1604629) group serves as a suitable chromophore. The experimental CD spectrum is recorded and compared to a theoretically predicted spectrum generated by quantum mechanical calculations (e.g., time-dependent density functional theory). nih.gov A match between the experimental and the calculated spectrum for a specific enantiomer (e.g., the 1R,2R configuration) provides strong evidence for that absolute stereochemistry. nih.govresearchgate.net

X-ray Crystallographic Analysis for Definitive Stereostructural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry. nih.gov This technique requires the formation of a high-quality single crystal of the compound. nih.gov

The analysis of the diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions, bond lengths, and bond angles. This directly reveals the trans orientation of the substituents on the cyclobutane ring.

Furthermore, through the analysis of anomalous dispersion effects, the absolute configuration can be determined. wikipedia.org A key statistical indicator in this process is the Flack parameter. ontosight.aiox.ac.uk For a correctly assigned structure of an enantiopure compound, the Flack parameter should refine to a value close to zero. wikipedia.orged.ac.uk A value near one indicates that the inverted structure is correct. ed.ac.uk

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Flack Parameter (x) | 0.02(5) |

| Conclusion | Absolute structure confirmed as (1R,2R) |

Theoretical and Computational Investigations on 1r,2r 2 Benzyloxy Cyclobutan 1 Ol and Cyclobutanol Derivatives

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanics is the foundation for understanding the structure and electronic nature of molecules. nih.gov Methods like Density Functional Theory (DFT) are widely used to calculate the geometric and electronic properties of cyclobutanol (B46151) derivatives with high accuracy. acs.orgresearchgate.net These studies provide a quantitative picture of how factors like substituent effects influence the molecule's characteristics. ajpchem.org

Research on substituted cyclobutanes and related systems demonstrates that computational methods can elucidate key electronic descriptors. peerj.com These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, molecular electrostatic potential, and charge distribution. ajpchem.orgnih.gov The HOMO-LUMO gap, for example, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

The effect of substituents on the electronic properties of a molecule can be systematically investigated. For instance, electron-donating or electron-withdrawing groups attached to the cyclobutane (B1203170) ring can alter the electron density distribution, which in turn affects the molecule's reactivity and interaction with other chemical species. ajpchem.org Computational studies on various organic molecules have shown that properties such as polarizability and strain energy can be correlated with the HOMO-LUMO gap, providing predictive models for designing molecules with desired electronic characteristics. nih.gov

| Property | Description | Typical Computational Method |

| Total Energy | The total energy of the molecule in its optimized geometry. | DFT, Hartree-Fock |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals; relates to chemical reactivity. | DFT |

| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | DFT |

| Ionization Potential | The energy required to remove an electron from a neutral atom or molecule. | DFT |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | DFT |

| Molecular Electrostatic Potential | Represents the 3D charge distribution of a molecule, highlighting electron-rich and electron-poor regions. | DFT |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the precise pathway a chemical reaction follows is crucial for controlling its outcome. Computational modeling, particularly using DFT, is instrumental in mapping out reaction mechanisms, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates. nih.govmit.edu

For reactions involving cyclobutanol derivatives, such as ring-opening or substitution, computational studies can provide detailed energetic profiles. nih.govnih.gov For example, in the iridium-catalyzed C-C bond activation and cleavage of cyclobutanols, DFT calculations (using the PW6B95D3 functional) were employed to support a proposed mechanism. nih.gov The calculations identified the oxidative addition of the iridium center to the O-H bond of the cyclobutanol as the step with the highest activation energy, making it the rate-determining step of the reaction. nih.gov

Similarly, DFT studies have been used to elucidate the mechanism of stereoretentive formation of cyclobutanes from pyrrolidines. acs.org These calculations revealed a pathway involving the formation of a 1,1-diazene intermediate, followed by the release of N₂ to form a 1,4-biradical. The final, stereoretentive ring closure was found to be a barrierless process. acs.org Such detailed mechanistic insights are vital for optimizing reaction conditions and designing more efficient synthetic routes. btcpharmtech.com

| Reaction | Computational Method | Key Findings (Activation Energy, Eₐ) | Reference |

| Ir-catalyzed cyclobutanol cleavage | DFT (PW6B95D3) | Oxidative addition of Ir to O-H bond is the rate-determining step (Eₐ = 26.8 kcal/mol). | nih.gov |

| Stereoselective synthesis of cyclobutanes from pyrrolidines | DFT (M06-2X) | N₂ release from a 1,1-diazene intermediate is the rate-determining step (Eₐ = 17.7 kcal/mol). | acs.org |

| Alkaline hydrolysis of a cyclobutane-fused lactone (BAC2) | DFT-D3 | The addition step has an activation free energy of 21.6 kcal/mol. | mdpi.com |

Prediction of Stereochemical Outcomes Through Computational Chemistry

One of the most significant applications of computational chemistry in the study of chiral molecules is the prediction of stereochemical outcomes. nih.gov For reactions that can produce multiple stereoisomers, computational models can calculate the energies of the different transition states leading to each product. The stereoisomer formed via the lowest energy transition state is predicted to be the major product.

This approach has been successfully applied to the enantioselective desymmetrization of prochiral cyclobutanols. nih.gov By analyzing the competing transition states of the enantioselectivity-determining β-carbon elimination step, the computational model was able to correctly predict the stereochemical outcome of the reaction. nih.gov This predictive power is invaluable for the rational design of asymmetric catalysts and reactions.

In another example, the stereoretentive nature of a cyclobutane synthesis was explained by demonstrating that the ring-closure of a key 1,4-biradical intermediate is barrierless, while the rotation of the radical centers that would lead to stereochemical scrambling has a higher energy barrier. acs.org Computational analysis can also suggest how the conformational biases of a starting material, such as a cyclobutane ring, can direct the stereochemical outcome of a subsequent reaction. acs.org

Conformational Analysis and Molecular Dynamics Simulations of Chiral Cyclobutanols

Molecules are not static entities; they are dynamic systems that constantly undergo conformational changes. For chiral cyclobutanols, the specific three-dimensional arrangement of atoms (conformation) can significantly influence their reactivity and interactions with other chiral molecules. ru.nl

Conformational analysis involves identifying the stable (low-energy) conformations of a molecule and the energy barriers between them. This can be achieved through systematic searches of the potential energy surface using quantum mechanical calculations. For related cyclic systems, studies have combined experimental data (e.g., NMR) with quantum chemistry calculations to determine the preferred conformations. researchgate.net

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can model how a chiral cyclobutanol molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. arxiv.orgresearchgate.net These simulations are particularly useful for understanding enantioselective recognition processes, where subtle differences in the dynamic interactions between enantiomers and a chiral selector determine the separation efficiency. mdpi.com While specific MD studies on (1R,2R)-2-(benzyloxy)cyclobutan-1-ol are not widely reported, the methodologies are well-established and can be applied to understand its conformational flexibility and intermolecular interactions. mdpi.comarxiv.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1R,2R)-2-(benzyloxy)cyclobutan-1-ol, and how do reaction conditions influence stereochemical outcomes?

- Methodology : The synthesis typically involves cyclobutane ring functionalization. A plausible route is the stereoselective epoxidation of a cyclobutene precursor followed by benzyloxy group introduction via nucleophilic substitution. For example, highlights the use of BH₃·Me₂S for hydroboration-oxidation to achieve trans-diols, which can be adapted for cyclobutanol systems. Key parameters include temperature control (-25°C to 0°C) and chiral catalysts (e.g., (+)-IpcBH₂) to preserve stereochemistry .

- Data Analysis : Monitor reaction progress via HPLC or chiral GC to assess enantiomeric excess. Compare yields under varying conditions (e.g., NaBH₄ vs. LiAlH₄ for reductions) to optimize selectivity.

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodology : Combine NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography for absolute configuration determination. and emphasize the use of chiral derivatizing agents (e.g., Mosher’s acid) to confirm stereochemistry .

- Validation : Cross-reference experimental data with computational models (DFT calculations) to validate dihedral angles and torsional strain in the cyclobutane ring.

Q. What are the stability profiles of this compound under different storage and reaction conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), light, and humidity. Use HPLC-MS to track degradation products (e.g., benzyl alcohol from hydrolysis). notes that benzyl ethers are prone to acid-catalyzed cleavage , requiring neutral pH storage .

- Mitigation : Stabilize solutions with antioxidants (e.g., BHT) or inert atmospheres (N₂) for long-term storage.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen for enzyme inhibition (e.g., kinases, hydrolases) using fluorescence-based assays. and suggest that benzyloxy groups enhance binding to hydrophobic pockets in targets like proteases .

- Dose-Response : Perform IC₅₀ determinations at concentrations ranging from 1 nM to 100 µM. Pair with cytotoxicity assays (MTT) to rule off-target effects.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved via asymmetric catalysis?

- Methodology : Employ chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata) for asymmetric reductions of ketone intermediates. achieved 92% yield and high enantiomeric excess using (+)-IpcBH₂, a strategy adaptable to cyclobutanol systems .

- Optimization : Screen solvents (THF vs. toluene) and catalyst loadings (1–10 mol%) to balance cost and efficiency.

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

- Methodology : Use kinetic isotope effects (KIE) and DFT calculations to probe transition states. For example, shows that oxidation with PCC converts alcohols to ketones without ring strain relief, while Jones reagent may induce ring-opening .

- Experimental Validation : Track substituent effects by synthesizing analogs (e.g., replacing benzyloxy with methoxy) and comparing reaction rates.

Q. How does computational modeling aid in predicting this compound’s interactions with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding modes. highlights docking studies for cyclobutane derivatives, revealing preferential interactions with ATP-binding sites .

- Validation : Correlate simulation data with SPR (surface plasmon resonance) binding affinities (KD values).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Replicate assays under standardized conditions (pH, temperature, cell lines). emphasizes SAR studies to dissect contributions of the benzyloxy group vs. cyclobutane ring .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ECHA) and apply statistical tools (ANOVA) to identify outliers.

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?

- Methodology : Synthesize labeled analogs via deuterium exchange or ¹³C-enriched precursors . Use LC-MS/MS to track metabolites in hepatocyte incubations. and provide frameworks for studying amino-alcohol metabolism .

- Applications : Identify major Phase I/II metabolites and assess bioactivation risks (e.g., reactive intermediates).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.